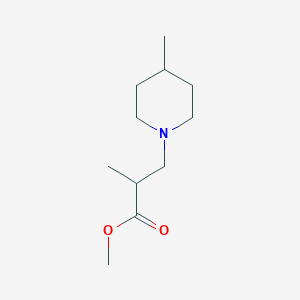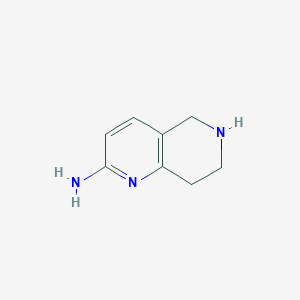
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Vue d'ensemble
Description
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid (6-TBPCA) is an organonitrogen compound found in various plants and microorganisms. It is used as a synthetic intermediate in the production of pharmaceuticals, pesticides, and other chemicals. 6-TBPCA is a chlorinated derivative of nicotinic acid, which is the main active ingredient in niacin (vitamin B3). It has a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.
Mécanisme D'action
The exact mechanism of action of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. It is also believed to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects in laboratory studies. In particular, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of cancer cells in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid in laboratory experiments is its low toxicity. It is generally considered to be safe for use in laboratory settings, and it has been shown to have few side effects in animal studies. The main limitation of using 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid in laboratory experiments is that its exact mechanism of action is still not fully understood.
Orientations Futures
Future research on 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid could focus on further elucidating its mechanism of action and exploring its potential applications in medicine. In particular, further research could focus on its potential to treat cancer, inflammatory diseases, and neurological disorders. Additionally, further research could focus on exploring its potential toxic effects and developing safer and more effective formulations for use in laboratory experiments.
Applications De Recherche Scientifique
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid has been studied extensively for its potential applications in medicine. It has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects in laboratory studies. In particular, it has been studied for its potential to treat cancer and inflammatory diseases. It has also been studied for its potential to treat neurological disorders, such as Alzheimer’s disease.
Propriétés
IUPAC Name |
6-(3-tert-butylphenoxy)-5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,3)11-5-4-6-12(8-11)21-14-13(17)7-10(9-18-14)15(19)20/h4-9H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVUXQSRFXJHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



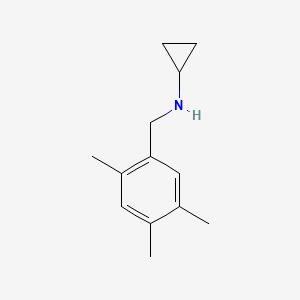
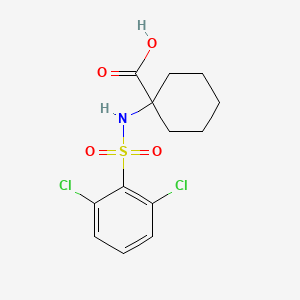
![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)
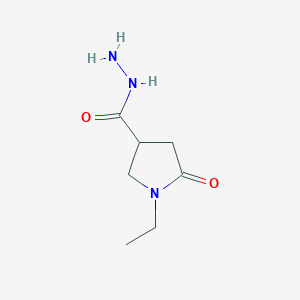

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)
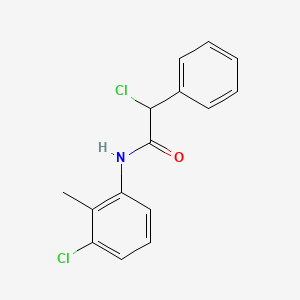
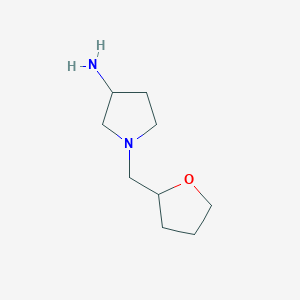
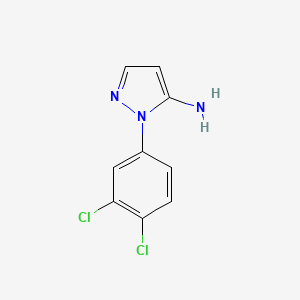
![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
![4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1386175.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)
